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molecular formula C7H6Cl2O2S B1296247 4-Chloro-3-methylbenzenesulfonyl chloride CAS No. 6291-02-7

4-Chloro-3-methylbenzenesulfonyl chloride

Cat. No. B1296247
M. Wt: 225.09 g/mol
InChI Key: WEPYREBDJIVOHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08093247B2

Procedure details

4-Chloro-3-methylaniline hydrochloride (75 g, 0.54 mol) was dissolved in 200 mL concentrated hydrochloride acid (200 mL) and acetic acid (60 mL). The mixture was cooled to −5° C. and NaNO2 (40.9 g, 0.59 mmol) was added. The mixture was stirred between −10° C. to −5° C. for 1 h. While the diazotization was in progress, glacial AcOH (600 mL) was placed in a 4000-mL beaker and stirred magnetically. Sulfur dioxide was introduced by a bubbler tube with a fritted end immersed below the surface of the AcOH until saturation was evident. Cuprous chloride (15 g) was added to the solution. The introduction of sulfur dioxide was continued until the yellow-green suspension becomes blue-green. The mixture was then placed in an ice bath and cooled to 10° C. The diazotization reaction mixture was subsequently added in portions over a 30 min period to the sulfur dioxide solution, ensuring the temperature of the solution did not exceed 30° C. After all the diazonium salt mixture was added, the mixture was poured into ice water (2 L). The resulting precipitate was filtered and re-dissolved in hexane (500 mL). The mixture was filtered through a pad of silica gel (100 g) and the filter pad was washed with hexane (300 mL). The combined filtrate was concentrated to yield 50 g of 4-chloro-3-methylbenzenesulfonyl chloride as slightly yellow solid.
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
600 mL
Type
solvent
Reaction Step Three
Quantity
75 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
40.9 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
Cuprous chloride
Quantity
15 g
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
ice water
Quantity
2 L
Type
reactant
Reaction Step Eleven

Identifiers

REACTION_CXSMILES
[ClH:1].[Cl:2][C:3]1[CH:9]=[CH:8][C:6](N)=[CH:5][C:4]=1[CH3:10].N([O-])=O.[Na+].[S:15](=[O:17])=[O:16]>Cl.C(O)(=O)C>[Cl:2][C:3]1[CH:9]=[CH:8][C:6]([S:15]([Cl:1])(=[O:17])=[O:16])=[CH:5][C:4]=1[CH3:10] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)O
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)O
Step Four
Name
Quantity
75 g
Type
reactant
Smiles
Cl.ClC1=C(C=C(N)C=C1)C
Name
Quantity
200 mL
Type
solvent
Smiles
Cl
Step Five
Name
Quantity
40.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Seven
Name
Cuprous chloride
Quantity
15 g
Type
reactant
Smiles
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Step Ten
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
ice water
Quantity
2 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred between −10° C. to −5° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred magnetically
CUSTOM
Type
CUSTOM
Details
The mixture was then placed in an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 10° C
CUSTOM
Type
CUSTOM
Details
The diazotization reaction mixture
CUSTOM
Type
CUSTOM
Details
did not exceed 30° C
FILTRATION
Type
FILTRATION
Details
The resulting precipitate was filtered
DISSOLUTION
Type
DISSOLUTION
Details
re-dissolved in hexane (500 mL)
FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a pad of silica gel (100 g)
WASH
Type
WASH
Details
the filter pad was washed with hexane (300 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate was concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)S(=O)(=O)Cl)C
Measurements
Type Value Analysis
AMOUNT: MASS 50 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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